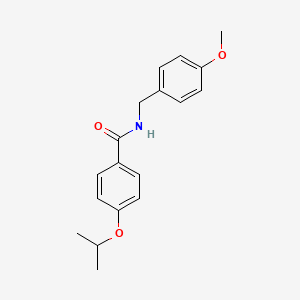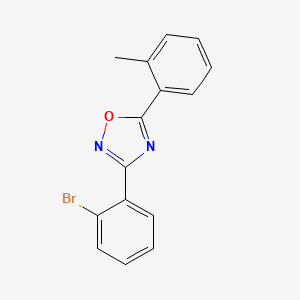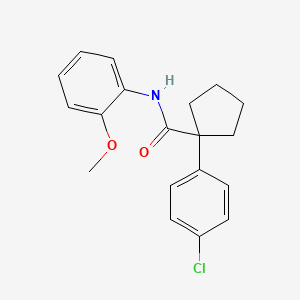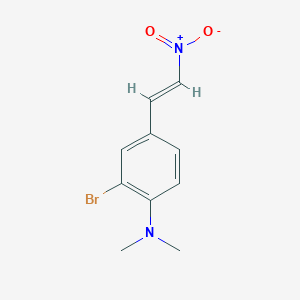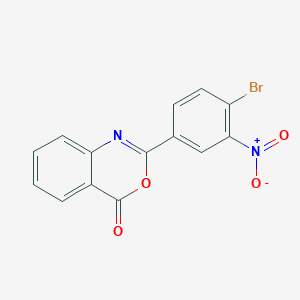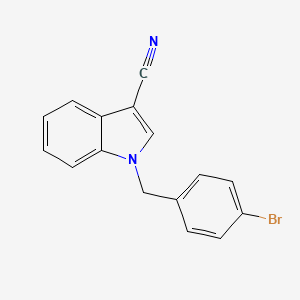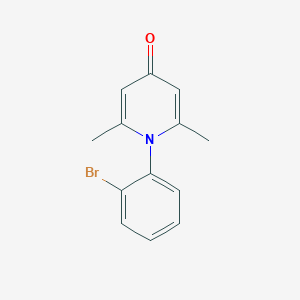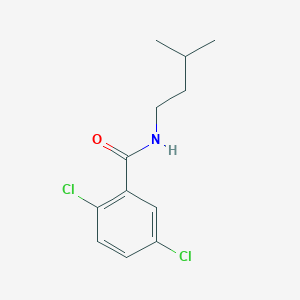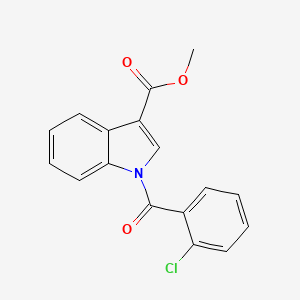
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. AG1478 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole binds to the ATP-binding site of EGFR and prevents its activation. This leads to the inhibition of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to have a selective inhibitory effect on EGFR, without affecting other related receptors. It has also been demonstrated to have a low toxicity profile in vitro and in vivo. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for EGFR and a selective inhibitory effect, making it a valuable tool for studying EGFR signaling pathways. However, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has some limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the genetic profile of the cancer cells. Additionally, 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole may not be effective in inhibiting EGFR mutations that occur in some cancer types.
Direcciones Futuras
There are several future directions for research on 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the investigation of the combination of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole with other chemotherapeutic agents for cancer treatment. Additionally, the role of EGFR in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the use of 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole as a tool for studying EGFR signaling pathways in non-cancer cells is an area of interest.
Métodos De Síntesis
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole can be synthesized using a multistep reaction process. The starting material is 2-methyl-1,3-benzothiazole, which is reacted with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with morpholine to form the thiomorpholinylcarbonyl intermediate. Finally, the intermediate is reacted with potassium carbonate and 4-chlorobutyryl chloride to form 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole.
Aplicaciones Científicas De Investigación
2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has been widely used in scientific research to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-methyl-6-(4-thiomorpholinylcarbonyl)-1,3-benzothiazole has also been used to investigate the downstream signaling pathways of EGFR and its interaction with other signaling pathways.
Propiedades
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9-14-11-3-2-10(8-12(11)18-9)13(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSMHMUFVDSYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-benzothiazol-6-yl)(thiomorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
